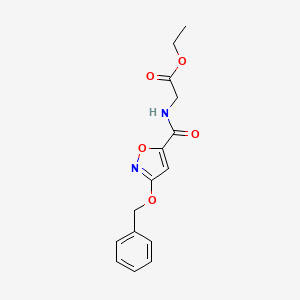

Ethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

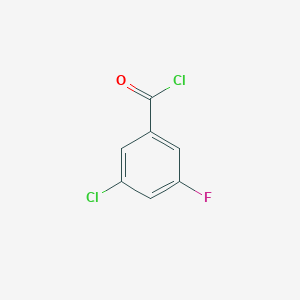

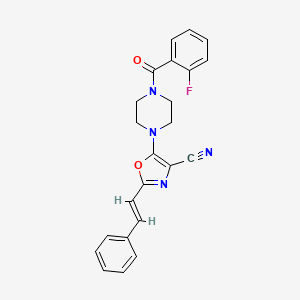

“Ethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)acetate” is a chemical compound that contains an isoxazole ring, which is a five-membered heterocyclic moiety . This compound has two reducible sites in the molecule, namely the benzylic-like position and the isoxazole N–O bond .

Synthesis Analysis

The synthesis of this compound involves the palladium hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate . The isoxazole substrate was prepared by NaOH-catalyzed cycloaddition-condensation of ethyl nitroacetate and propargyl benzoate in water .

Molecular Structure Analysis

The molecular structure of “Ethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)acetate” includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 47 bonds .

Chemical Reactions Analysis

The chemical reactions involving this compound include the palladium hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate . The presence of two reducible sites in the molecule creates a possible competition . The results show that under the applied conditions, ethyl (Z)-2-amino-4-oxo-2-pentanoate is obtained as the only product .

科学的研究の応用

Synthesis and Characterization

Ethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)acetate is an intermediate compound or a structural motif in various synthetic routes aimed at creating novel organic compounds with potential biological and chemical applications. Its involvement in synthesis processes often leverages its chemical reactivity to build more complex molecules.

Enzymatic Resolution and Synthesis of Drug Intermediates

- Ethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)acetate has been explored in the context of enzymatic resolution, serving as a precursor or intermediate in the synthesis of chiral drug molecules. For example, a study demonstrated its use in the kinetic resolution to obtain S-enantiomers of related compounds through a lipase-catalyzed transesterification reaction, showing potential in the production of chiral drugs (Kasture et al., 2005).

Novel Organic Syntheses

- Innovative synthetic routes have been developed using this compound or its derivatives as key intermediates. These routes enable the creation of diverse organic molecules, including those with potential pharmaceutical applications. A study highlighted the synthesis of novel organic compounds through interactions with various arylidinemalononitrile derivatives, underlining the versatility of ethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)acetate in facilitating complex chemical transformations (Mohamed, 2021).

Antifungal Applications

- Research into the antifungal activity of compounds synthesized from ethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)acetate derivatives has shown promise. One study found that specific azetidinones derived from reactions involving this compound exhibited moderate to good antifungal activity, suggesting potential utility in developing new antifungal agents (Toraskar et al., 2009).

Advancements in Coupling Reactions

- The compound has been utilized in coupling reactions to produce a series of α-ketoamide derivatives, demonstrating the efficiency of using ethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)acetate in conjunction with other reagents to synthesize compounds with potential bioactivity. This showcases its role in expanding the toolkit for synthetic organic chemistry, particularly in the synthesis of benzoyl amino acid ester derivatives (El‐Faham et al., 2013).

Structural Analysis and Crystallography

- Studies on compounds related to ethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)acetate have contributed to a deeper understanding of molecular structures through crystallographic analysis. These analyses help in elucidating the structural features critical for the biological activity or chemical reactivity of such compounds, providing insights into their potential applications in material science and pharmaceuticals (Li et al., 2015).

将来の方向性

特性

IUPAC Name |

ethyl 2-[(3-phenylmethoxy-1,2-oxazole-5-carbonyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5/c1-2-20-14(18)9-16-15(19)12-8-13(17-22-12)21-10-11-6-4-3-5-7-11/h3-8H,2,9-10H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYAZWKQMKMAKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CC(=NO1)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(sec-butyl)-3-(2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2778676.png)

![N-(furan-2-ylmethyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2778677.png)

![Spiro[2.3]hexane-5-carbothioamide](/img/structure/B2778690.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-morpholinopropyl)acetamide](/img/structure/B2778691.png)

![1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2778694.png)